molecular formula C25H28N8S2 B4766709 N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]

N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]

Cat. No. B4766709
M. Wt: 504.7 g/mol
InChI Key: SGLCZQYUXWMNKN-UHFFFAOYSA-N
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Description

N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] is a chemical compound with potential applications in scientific research. It is a bis-thiourea derivative of methylenebispyrazole. The compound has been synthesized and studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. It may also act as a chelating agent for heavy metals, preventing their toxicity.
Biochemical and Physiological Effects:
N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of microorganisms, including bacteria and fungi. It has also been found to exhibit antitumor activity, inhibiting the growth of cancer cells. In addition, the compound has been studied for its potential use as a chelating agent for heavy metals, which could have important implications for environmental and occupational health.

Advantages and Limitations for Lab Experiments

One advantage of using N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] in lab experiments is its potential to inhibit the growth of microorganisms and cancer cells. This could be useful for studying the mechanisms of these diseases and developing new treatments. Another advantage is its potential use as a chelating agent for heavy metals, which could be important for environmental and occupational health research.
One limitation of using N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to interpret the results of experiments and design new studies. Another limitation is that the compound may have side effects or toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]. One area of focus could be on further elucidating the compound's mechanism of action, which could help to identify new targets for drug development. Another area of focus could be on exploring the compound's potential use as a chelating agent for heavy metals, which could have important implications for environmental and occupational health. Finally, future research could focus on developing new derivatives of the compound with improved properties and efficacy.

Scientific Research Applications

N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] has been studied for its potential applications in scientific research. The compound has been found to exhibit antifungal, antibacterial, and antitumor activity. It has also been studied for its potential use as a chelating agent for heavy metals.

properties

IUPAC Name

1-(1-phenylethyl)-3-[1-[[4-(1-phenylethylcarbamothioylamino)pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8S2/c1-18(20-9-5-3-6-10-20)28-24(34)30-22-13-26-32(15-22)17-33-16-23(14-27-33)31-25(35)29-19(2)21-11-7-4-8-12-21/h3-16,18-19H,17H2,1-2H3,(H2,28,30,34)(H2,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLCZQYUXWMNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-[methanediylbis(1H-pyrazole-1,4-diyl)]bis[3-(1-phenylethyl)(thiourea)]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.